

E235 Natamycin: A Comprehensive Technical Guide to its Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Natamycin, known in the food industry as **E235**, is a naturally occurring polyene macrolide antibiotic produced by the fermentation of Streptomyces natalensis.[1] Its potent antifungal activity has led to its widespread use as a food preservative and in the clinical treatment of fungal infections.[1][2] This technical guide provides an in-depth analysis of the core physical and chemical properties of Natamycin, complete with quantitative data, detailed experimental protocols, and visualizations to support research and development activities.

Molecular and Physicochemical Properties

Natamycin is a white to creamy-white, odorless, and tasteless crystalline powder.[1] Its amphoteric nature is due to a large 26-membered macrolide ring containing a tetraene chromophore, a mycosamine sugar moiety, and both hydroxyl and carboxyl groups.[1][3]

Core Physical and Chemical Data

The fundamental physicochemical properties of Natamycin are summarized in the table below for easy reference.



Property	Value	References
Chemical Formula	C33H47NO13	[1][4]
Molecular Weight	665.73 g/mol	[1][5]
Appearance	White to creamy-white crystalline powder	[1][6]
Melting Point	Darkens at ~200 °C, with decomposition at 280-300 °C	[1][4]
рКа	4.6 (in 50% aq. MeOEtOH), 8.35	[1]
Isoelectric pH	6.5	[3][7]
UV Absorption Maxima (in methanol)	290 nm, 303 nm, 318 nm	[1]

Solubility Profile

Natamycin exhibits low solubility in water and many organic solvents, a critical consideration for formulation development.[3][8] Its solubility is significantly influenced by pH and temperature.[8] [9]

Solvent	Solubility	References
Water	~30-100 mg/L (at room temperature)	[8][10]
Methanol	Soluble, ~1 mg/mL	[8][11]
Ethanol	Slightly soluble, 40 ppm	[8]
Dimethyl Sulfoxide (DMSO)	Soluble, 15.38 mg/mL (with ultrasonic and pH adjustment to 3)	[8]
Glacial Acetic Acid	Soluble	[8]
Acetone	Very slightly soluble, 10 ppm	[7][8]



Chemical Stability

The stability of Natamycin is paramount for its efficacy and shelf-life. It is influenced by pH, temperature, light, and the presence of oxidizing agents.[7][12] The conjugated tetraene chromophore is particularly susceptible to degradation.[7]

Effect of pH

Natamycin is most stable within a pH range of 5 to 7.[8]

- Acidic Conditions (pH < 3): Rapid degradation occurs via hydrolysis of the glycosidic bond, separating the mycosamine sugar from the macrolide ring.[7][13]
- Alkaline Conditions (pH > 9): Inactivation is caused by the saponification of the lactone ring.
 [12][13]

Effect of Temperature

The solid, trihydrate form of Natamycin is relatively stable at room temperature.[12] Aqueous suspensions can withstand heating at 100°C for several hours with minimal loss of activity; however, autoclaving at 121°C for 30 minutes leads to complete inactivation.[7][14]

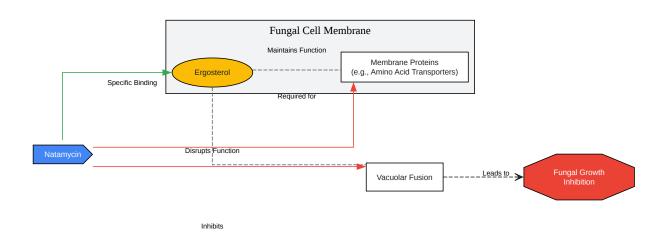
Effect of Light

Natamycin is highly sensitive to ultraviolet (UV) radiation, which leads to rapid inactivation.[7] [14] It should be stored protected from light.[15]

Mechanism of Action: Interaction with Ergosterol

Natamycin exerts its antifungal effect by specifically binding to ergosterol, a key component of the fungal cell membrane.[2][16] Unlike other polyene antifungals, Natamycin does not create pores in the cell membrane.[2][16] Instead, it is thought to inhibit membrane fusion and fission processes, such as vacuolar fusion, thereby disrupting essential cellular functions and inhibiting fungal growth.[17][18] This specific interaction with ergosterol, which is absent in mammalian cells, accounts for its selective toxicity.[16]





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Caption: Natamycin's mechanism of action on the fungal cell membrane.

Experimental Protocols Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the shake-flask method, a common technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of Natamycin in an aqueous medium.

Materials:

- Natamycin powder
- Purified water (or other aqueous buffer)
- Glass vials with screw caps



- Orbital shaker or agitator with temperature control
- 0.45 μm syringe filters
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for quantification

Procedure:

- Sample Preparation: Add an excess amount of Natamycin powder to a glass vial containing a known volume of the aqueous medium. This ensures a saturated solution is formed.
- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[19]
- Sample Processing: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 μm syringe filter to remove any undissolved particles.[19]
- Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of dissolved Natamycin using a validated HPLC or UV-Vis spectrophotometry method.[8][19]

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting range of Natamycin using the capillary method.[20][21]

Objective: To determine the temperature range over which Natamycin transitions from a solid to a liquid.

Materials:

- Natamycin powder (dry)
- Capillary tubes (sealed at one end)



Melting point apparatus

Procedure:

- Sample Preparation: Ensure the Natamycin sample is completely dry and in a fine powder form. Gently tap the open end of a capillary tube into the powder to introduce a small amount of the sample.[21][22]
- Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to compact the powder at the bottom, aiming for a column height of 2-4 mm.[23]
- Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[24]
- Heating and Observation: Heat the block rapidly to a temperature about 10-15°C below the
 expected melting point. Then, reduce the heating rate to 1-2°C per minute to allow for
 accurate observation.[22]
- Recording the Melting Range: Record the temperature at which the first signs of melting are
 observed (onset) and the temperature at which the entire sample has turned into a clear
 liquid (completion). This range is the melting point of the substance.[21][22]

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[19]

Objective: To investigate the degradation of Natamycin under various stress conditions.

Materials:

- Natamycin
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)



- HPLC system with a UV detector
- · UV light source

Procedure:

- Stock Solution Preparation: Prepare a stock solution of Natamycin in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).[25]
- Application of Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period.[25]
 - Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under similar conditions as the acid hydrolysis.[25]
 - Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature, protected from light.[25]
 - Photolytic Degradation: Expose the Natamycin solution to a controlled source of UV light.
 [25]
 - Thermal Degradation: Expose the solid Natamycin powder to dry heat (e.g., 80-100°C).[7]
 [25]
- Sample Analysis: At specified time intervals, withdraw samples from each stress condition.
 Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method to quantify the remaining Natamycin and detect the formation of degradation products.[25]





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